Cas no 1936290-96-8 (4-cyanooxane-4-sulfonamide)

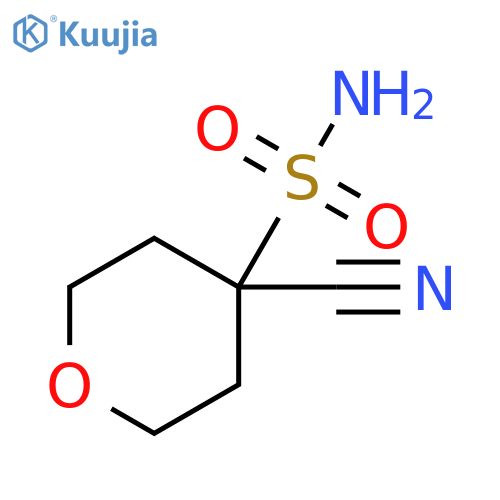

4-cyanooxane-4-sulfonamide structure

商品名:4-cyanooxane-4-sulfonamide

4-cyanooxane-4-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2H-Pyran-4-sulfonamide, 4-cyanotetrahydro-

- 4-cyanooxane-4-sulfonamide

-

- インチ: 1S/C6H10N2O3S/c7-5-6(12(8,9)10)1-3-11-4-2-6/h1-4H2,(H2,8,9,10)

- InChIKey: MGIVGUXVXBECKY-UHFFFAOYSA-N

- ほほえんだ: C1OCCC(C#N)(S(N)(=O)=O)C1

4-cyanooxane-4-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-133865-1.0g |

4-cyanooxane-4-sulfonamide |

1936290-96-8 | 1g |

$928.0 | 2023-06-06 | ||

| Enamine | EN300-133865-5.0g |

4-cyanooxane-4-sulfonamide |

1936290-96-8 | 5g |

$2692.0 | 2023-06-06 | ||

| Enamine | EN300-133865-250mg |

4-cyanooxane-4-sulfonamide |

1936290-96-8 | 250mg |

$855.0 | 2023-09-30 | ||

| Enamine | EN300-133865-500mg |

4-cyanooxane-4-sulfonamide |

1936290-96-8 | 500mg |

$891.0 | 2023-09-30 | ||

| Enamine | EN300-133865-10000mg |

4-cyanooxane-4-sulfonamide |

1936290-96-8 | 10000mg |

$3992.0 | 2023-09-30 | ||

| Enamine | EN300-133865-2.5g |

4-cyanooxane-4-sulfonamide |

1936290-96-8 | 2.5g |

$1819.0 | 2023-06-06 | ||

| Enamine | EN300-133865-10.0g |

4-cyanooxane-4-sulfonamide |

1936290-96-8 | 10g |

$3992.0 | 2023-06-06 | ||

| Enamine | EN300-133865-1000mg |

4-cyanooxane-4-sulfonamide |

1936290-96-8 | 1000mg |

$928.0 | 2023-09-30 | ||

| Enamine | EN300-133865-100mg |

4-cyanooxane-4-sulfonamide |

1936290-96-8 | 100mg |

$817.0 | 2023-09-30 | ||

| Enamine | EN300-133865-5000mg |

4-cyanooxane-4-sulfonamide |

1936290-96-8 | 5000mg |

$2692.0 | 2023-09-30 |

4-cyanooxane-4-sulfonamide 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422

1936290-96-8 (4-cyanooxane-4-sulfonamide) 関連製品

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 624-75-9(Iodoacetonitrile)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬